1,4-Bis(phenylglyoxaloyl)benzene
Overview
Description
Synthesis Analysis
The synthesis of bis-substituted benzene derivatives often involves reactions such as the Knoevenagel condensation, as seen in the synthesis of 1,4-bis-(α-cyano-4-methoxystyryl)benzene and related compounds . Another example is the Sonogashira C—C coupling reaction followed by a reduction process, which was used to synthesize 1,4-bis[β-(p-aminophenyl)ethyl]benzene . These methods could potentially be adapted for the synthesis of 1,4-bis(phenylglyoxaloyl)benzene.
Molecular Structure Analysis
The molecular structure of bis-substituted benzene derivatives is often characterized using techniques such as X-ray diffraction. For instance, the structure of 1,4-bis[2-cyano-2-(o-pyridyl)ethenyl]benzene was determined using single-crystal X-ray diffraction, revealing a quasi-planar structure . Similarly, the structure of 1,4-bis(1H-1,2,4-triazol-1-methyl)benzene was elucidated, showing a dihedral angle between the planes of the triazole and phenyl rings . These studies provide a foundation for understanding the structural aspects of 1,4-bis(phenylglyoxaloyl)benzene.
Chemical Reactions Analysis
The chemical reactivity of bis-substituted benzene derivatives can be inferred from the reactions they undergo. For example, the complex [PdLCl2] derived from a bis-substituted benzene reacts with alcohols to form a chiral cyclometallated complex . This indicates that bis-substituted benzene compounds can participate in complexation reactions with metals, which could be relevant for 1,4-bis(phenylglyoxaloyl)benzene.
Physical and Chemical Properties Analysis
The physical and chemical properties of bis-substituted benzene derivatives are diverse. Some compounds exhibit photoluminescent properties , while others form liquid crystalline phases . The photophysical measurements of 1,4-bis(phenylethynyl)benzene, for example, show conventional emission behavior in solution . These properties are crucial for applications in materials science and could be relevant to the study of 1,4-bis(phenylglyoxaloyl)benzene.
Scientific Research Applications
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Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition
- Methods of Application : The synthesis involves the reaction of cuprous phenylacetylide and p-diiodobenzene in the presence of hexamethylphosphoramide to produce p-bis(phenylethynyl)benzene. This is then oxidized with N-bromosuccinimide in the presence of dimethylsulfoxide to produce 1,4-bis(phenylglyoxaloyl)benzene .
- Results or Outcomes : The synthesized liquid crystal mixture has properties of Δɛ = 29.0 and Δ n = 0.283 at 25 °C. With the addition of the chiral dopant to the obtained liquid crystal mixture, blue phase liquid crystal with a blue phase temperature range of 8 °C has been achieved .
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Preparation of 1,4-bis(phenyl-glyoxaloyl)benzene
- Methods of Application : The preparation involves the reaction of cuprous phenylacetylide and p-diiodobenzene in the presence of hexamethylphosphoramide to produce p-bis(phenylethynyl)benzene. This is then oxidized with N-bromosuccinimide in the presence of dimethylsulfoxide to produce 1,4-bis(phenylglyoxaloyl)benzene .
- Results or Outcomes : The method results in a higher yield of 1,4-bis(phenylglyoxaloyl)benzene than previously obtainable .
- Acid Generation by 1,4-bis(phenylsulfonyloxy)benzene Derivatives
- Summary of Application : The study of acid generation of disulfonates is interesting as it may allow to generate two molecules of benzenesulfonic acids from one molecule .
- Methods of Application : This involves the reaction of 1,4-bis(phenylsulfonyloxy)benzene with a suitable reagent to generate the corresponding disulfonates .
- Results or Outcomes : The reaction could potentially lead to the generation of two molecules of benzenesulfonic acids from one molecule .
- Synthesis of Polyphenylquinoxaline Resins
- Summary of Application : 1,4-bis(phenylglyoxaloyl)benzene is utilized as a precursor in the reaction with aromatic tetraamines to produce high temperature resistant polyphenylquinoxaline resins .
- Methods of Application : The preparation involves the reaction of cuprous phenylacetylide and p-diiodobenzene in the presence of hexamethylphosphoramide to produce p-bis(phenylethynyl)benzene. This is then oxidized with N-bromosuccinimide in the presence of dimethylsulfoxide to produce 1,4-bis(phenylglyoxaloyl)benzene .
- Results or Outcomes : The method results in a higher yield of 1,4-bis(phenylglyoxaloyl)benzene than previously obtainable .
properties
IUPAC Name |
1-[4-(2-oxo-2-phenylacetyl)phenyl]-2-phenylethane-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O4/c23-19(15-7-3-1-4-8-15)21(25)17-11-13-18(14-12-17)22(26)20(24)16-9-5-2-6-10-16/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEGWHHUYNHBNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C(=O)C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187315 | |
Record name | 1,4-Bis(phenylglyoxaloyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(phenylglyoxaloyl)benzene | |
CAS RN |
3363-97-1 | |
Record name | 1,4-Bis(phenylglyoxaloyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003363971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3363-97-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379518 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Bis(phenylglyoxaloyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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